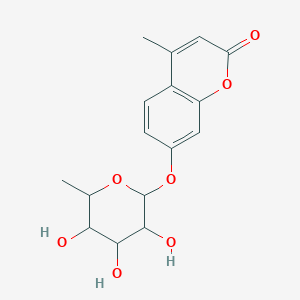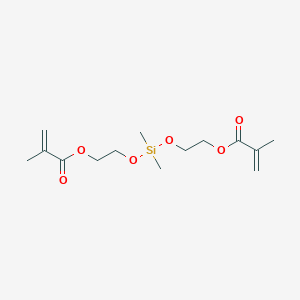
Dimethyl-di(methacroyloxy-1-ethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl-di(methacroyloxy-1-ethoxy)silane, also known as 2-Propenoic acid, 2-methyl-, 1,1′-[(dimethylsilylene)bis(oxy-2,1-ethanediyl)] ester, is a silicon-based compound with the empirical formula C14H24O6Si and a molecular weight of 316.42 g/mol . This compound is primarily used as a cross-linker in the preparation of hydrogels and other polymeric materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl-di(methacroyloxy-1-ethoxy)silane is synthesized through a series of chemical reactions involving the esterification of methacrylic acid with dimethylsilylene bis(oxy-2,1-ethanediyl). The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl-di(methacroyloxy-1-ethoxy)silane undergoes various chemical reactions, including:
Polymerization: This compound is commonly used in UV-curable polymerization reactions to form cross-linked polymer networks.
Hydrolysis: In the presence of water, it can hydrolyze to form silanols and methacrylic acid derivatives.
Common Reagents and Conditions
Polymerization: UV light and photoinitiators are typically used to initiate the polymerization process.
Hydrolysis: Acidic or basic conditions can accelerate the hydrolysis reaction.
Major Products Formed
Polymerization: Cross-linked polymer networks with enhanced mechanical properties.
Hydrolysis: Silanols and methacrylic acid derivatives.
Aplicaciones Científicas De Investigación
Dimethyl-di(methacroyloxy-1-ethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linker in the synthesis of hydrogels and other polymeric materials.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in the fabrication of drug delivery systems and tissue engineering scaffolds.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of dimethyl-di(methacroyloxy-1-ethoxy)silane involves its ability to form cross-linked polymer networks through polymerization reactions. The compound’s methacrylate groups participate in free radical polymerization, leading to the formation of strong covalent bonds between polymer chains . This cross-linking enhances the mechanical properties and stability of the resulting materials .
Comparación Con Compuestos Similares
Dimethyl-di(methacroyloxy-1-ethoxy)silane is unique compared to other similar compounds due to its specific structure and reactivity. Some similar compounds include:
3-(Trimethoxysilyl)propyl methacrylate: Another silane-based cross-linker used in polymerization reactions.
(3-Aminopropyl)triethoxysilane: Used in the modification of surfaces and as a coupling agent.
(3-Glycidyloxypropyl)trimethoxysilane: Employed in the synthesis of epoxy resins and other polymeric materials.
This compound stands out due to its dual methacrylate functionality, which allows for more efficient cross-linking and improved material properties .
Propiedades
Fórmula molecular |
C14H24O6Si |
|---|---|
Peso molecular |
316.42 g/mol |
Nombre IUPAC |
2-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethoxy]silyl]oxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H24O6Si/c1-11(2)13(15)17-7-9-19-21(5,6)20-10-8-18-14(16)12(3)4/h1,3,7-10H2,2,4-6H3 |
Clave InChI |
OWETURSZOBVTAD-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCO[Si](C)(C)OCCOC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



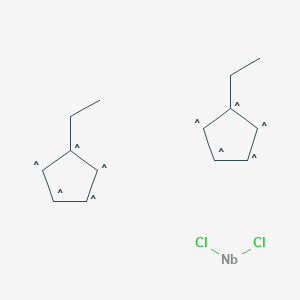

![9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid](/img/structure/B12060341.png)
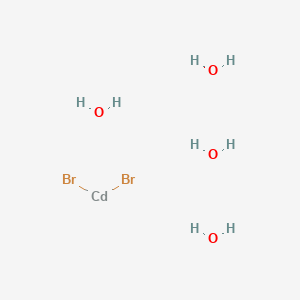
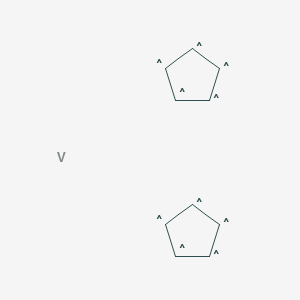
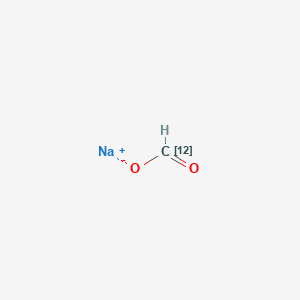


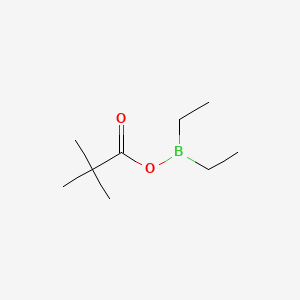

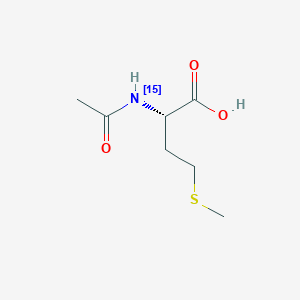
![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)
